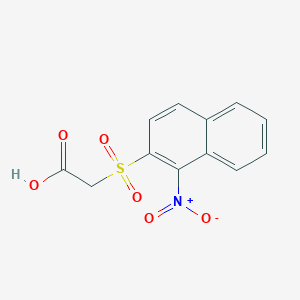
(1-Nitronaphthalene-2-sulfonyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Nitronaphthalene-2-sulfonyl)acetic acid is an organic compound that features both nitro and sulfonyl functional groups attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Nitronaphthalene-2-sulfonyl)acetic acid typically involves the nitration and sulfonation of naphthalene followed by the introduction of an acetic acid moiety. One common method involves the nitration of naphthalene using a mixture of nitric acid and sulfuric acid to introduce the nitro group. This is followed by sulfonation using sulfur trioxide in the presence of sulfuric acid to introduce the sulfonyl group .
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times. For example, the use of sulfated zirconia as a solid superacid catalyst has been shown to improve the efficiency of the nitration and sulfonation steps .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Nitronaphthalene-2-sulfonyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols, often under basic conditions.
Major Products
Oxidation: Products include nitroso derivatives and other oxidized forms.
Reduction: Products include amino derivatives.
Substitution: Products include various substituted naphthalene derivatives.
Applications De Recherche Scientifique
(1-Nitronaphthalene-2-sulfonyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1-Nitronaphthalene-2-sulfonyl)acetic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can act as an electrophile in substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Nitronaphthalene: Similar structure but lacks the sulfonyl and acetic acid groups.
2-Nitronaphthalene: Similar structure but with the nitro group in a different position.
Naphthalene-2-sulfonic acid: Similar structure but lacks the nitro and acetic acid groups.
Uniqueness
(1-Nitronaphthalene-2-sulfonyl)acetic acid is unique due to the presence of both nitro and sulfonyl groups on the naphthalene ring, along with the acetic acid moiety. This combination of functional groups imparts unique chemical properties and reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
90104-79-3 |
|---|---|
Formule moléculaire |
C12H9NO6S |
Poids moléculaire |
295.27 g/mol |
Nom IUPAC |
2-(1-nitronaphthalen-2-yl)sulfonylacetic acid |
InChI |
InChI=1S/C12H9NO6S/c14-11(15)7-20(18,19)10-6-5-8-3-1-2-4-9(8)12(10)13(16)17/h1-6H,7H2,(H,14,15) |
Clé InChI |
PQLSOGVDPJUTJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])S(=O)(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


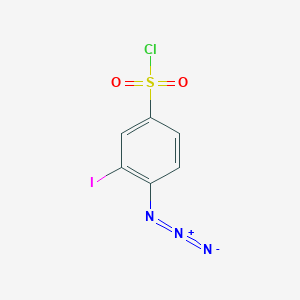

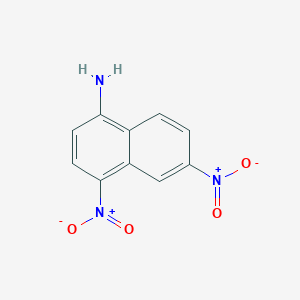
![Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-](/img/structure/B14365858.png)
![Methyl 3-[2-ethoxy(oxo)acetamido]prop-2-enoate](/img/structure/B14365862.png)
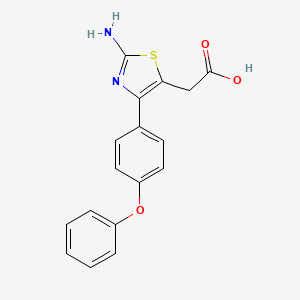

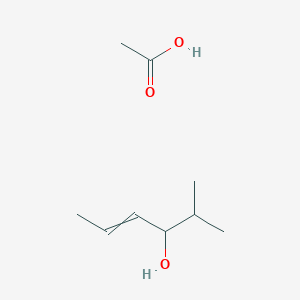
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea](/img/structure/B14365879.png)
![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)
![[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate](/img/structure/B14365891.png)
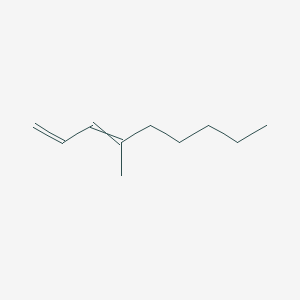

![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)
